

Technical Support Center: Optimizing Invasin Production in E. coli

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Compound of Interest		
Compound Name:	invasin	
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Welcome to the technical support center for recombinant **invasin** production. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for selecting the appropriate E. coli strain and troubleshooting common expression issues.

Frequently Asked Questions (FAQs)

Q1: What is the best E. coli strain for expressing recombinant Yersinia invasin?

A1: The optimal E. coli strain for **invasin** production depends on several factors, including the specific **invasin** construct and the potential for toxicity to the host. **Invasin**, being a bacterial outer membrane protein, can be challenging to express at high levels in a soluble and functional form.[1][2]

BL21(DE3) is a common starting point due to its deficiency in Lon and OmpT proteases, which reduces proteolytic degradation of the target protein.[3][4] However, the strong T7 promoter system in BL21(DE3) can lead to high levels of basal expression, which may be toxic to the cells even before induction.[5][6]

For potentially toxic proteins like **invasin**, strains with tighter control over expression are often more successful.[7] Recommended strains include:

 BL21(DE3)pLysS or pLysE: These strains carry a plasmid expressing T7 lysozyme, an inhibitor of T7 RNA polymerase. This reduces basal expression of the target gene, which can



be crucial for cell viability when expressing toxic proteins.[5][8]

- C41(DE3) and C43(DE3): These are derivatives of BL21(DE3) that have mutations allowing
 for better expression of toxic and membrane proteins.[2][3][8] They are often a good choice
 when high levels of expression in standard BL21(DE3) lead to cell death or inclusion body
 formation.
- BL21-AI: This strain has the T7 RNA polymerase gene under the control of the arabinose-inducible araBAD promoter, which provides very tight regulation and can significantly reduce basal expression.[5][8]

Q2: My invasin expression is very low or undetectable. What should I do?

A2: Low or no expression is a common issue. Several factors could be at play, from the expression vector to the culture conditions.[9][10] A systematic troubleshooting approach is recommended. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Q3: My **invasin** is forming inclusion bodies. How can I improve its solubility?

A3: Inclusion bodies are insoluble aggregates of misfolded protein. Optimizing expression conditions to slow down the rate of protein synthesis can often promote proper folding and increase the yield of soluble protein. Key strategies include:

- Lowering the induction temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[11]
 [12]
- Reducing the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM)
 can decrease the expression rate.[11][12]
- Using a weaker promoter or a strain with tighter regulation: This can prevent overwhelming the cellular folding machinery.
- Co-expression of chaperones: Strains like ArcticExpress(DE3) co-express cold-adapted chaperonins that can assist in proper protein folding at low temperatures.[8]



Q4: How can I confirm if my expressed invasin is functional?

A4: Functional validation of **invasin** typically involves assessing its ability to bind to its target receptor, β1 integrin, on mammalian cells.[1][13] This can be tested through cell-based assays such as:

- Cell adhesion assays: Coating a plate with purified invasin and measuring the adhesion of cells known to express β1 integrins.
- Invasion assays: Using recombinant E. coli expressing **invasin** on their surface to invade cultured mammalian cells.[14][15][16] The number of internalized bacteria can be quantified.

E. coli Strain Selection Guide

Choosing the right host strain is a critical first step for successful **invasin** production. The following table summarizes the key characteristics of commonly used E. coli strains for protein expression to help you make an informed decision.



Strain	Key Features	Advantages for Invasin Production	Disadvantages
BL21(DE3)	Deficient in Lon and OmpT proteases; contains T7 RNA polymerase gene under lacUV5 control. [3][4]	General-purpose, high-level expression. [3]	Prone to basal ("leaky") expression, which can be toxic.[5]
BL21(DE3)pLysS/pLy sE	Expresses T7 lysozyme, an inhibitor of T7 RNA polymerase.[5][8]	Reduces basal expression, improving stability of plasmids encoding toxic proteins.[5][17]	Lower overall yield compared to BL21(DE3) might be observed. T7 lysozyme can interfere with cell lysis.[5]
C41(DE3) / C43(DE3)	Mutations that tolerate toxic protein expression.[3][8]	Often successful for expressing toxic and membrane proteins that fail in other strains.[2][3]	Mutations are not fully characterized; performance can be protein-specific.
BL21-Al	T7 RNA polymerase gene is under the control of the tightly regulated araBAD promoter (induced by arabinose).[5][8]	Very tight control of expression, minimizing toxicity from basal expression.[5][8]	Requires arabinose for induction; glucose must be absent from the medium to prevent catabolite repression. [8]
Rosetta(DE3)	Derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons.	Improves expression of proteins from eukaryotic sources or other organisms with different codon usage.	May not be necessary for Yersinia invasin, which is of bacterial origin.
SHuffle T7 Express	Engineered for enhanced disulfide	Useful if your invasin construct contains disulfide bonds that	May not be necessary for all invasin constructs.



Troubleshooting & Optimization

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bond formation in the cytoplasm.[3]

need to form correctly in the cytoplasm.[3]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during **invasin** expression experiments.



Issue	Potential Cause(s)	Recommended Solution(s)
No or Low Protein Yield	Plasmid/Gene Sequence Issue: Incorrect sequence, frameshift mutation, or missing start/stop codons.	Verify the plasmid sequence.Ensure the gene is in the correct reading frame.
2. Codon Bias: The invasin gene may contain codons that are rare in E. coli.[9][12]	- Use a codon-optimized gene sequence for E. coli expression Use a host strain that supplies tRNAs for rare codons, such as Rosetta(DE3). [3][9]	
3. Protein Toxicity: High basal expression of invasin is lethal to the cells.[7][9][18]	- Switch to a strain with tighter regulation (e.g., BL21(DE3)pLysS, C41(DE3), or BL21-Al).[8][9][11] - Add glucose (1%) to the medium to repress the lac promoter before induction.[11]	
4. Inefficient Induction: Suboptimal inducer concentration or induction time.	- Optimize the inducer concentration (e.g., IPTG from 0.1 to 1 mM).[11] - Vary the induction time (e.g., 3 hours to overnight).[11]	_
5. Protein Degradation: The expressed invasin is being degraded by host proteases.	- Although BL21 is protease- deficient, other proteases may be active. Add protease inhibitors during cell lysis.[11]	_
Protein in Inclusion Bodies	High Expression Rate: Protein is being synthesized too quickly to fold properly.	- Lower the induction temperature to 16-25°C.[11] [12] - Reduce the inducer concentration.[11][12]



2. Suboptimal Culture Conditions: The cellular environment is not conducive to proper folding.	- Try different growth media Ensure adequate aeration during growth and induction.	
3. Disulfide Bond Formation Issues: If the invasin construct has disulfide bonds, they may not be forming correctly in the reducing environment of the E. coli cytoplasm.	- Use a strain engineered for cytoplasmic disulfide bond formation, such as SHuffle T7 Express.	
4. Lack of Chaperones: Insufficient cellular machinery to assist in folding.	- Co-express molecular chaperones Use a strain like ArcticExpress(DE3) that provides chaperonins, especially for low-temperature expression.[8]	
Cell Lysis or Poor Growth After Induction	Protein Toxicity: The expressed invasin is toxic to the host cells.[18]	- Confirm toxicity by comparing the growth of cells with the invasin plasmid versus an empty vector control after induction.[18] - Use a strain with tighter expression control (see above).[8][9] - Lower the induction temperature and/or inducer concentration.[11]
2. Plasmid Instability: Cells that lose the plasmid may outcompete plasmid-bearing cells.	- Ensure the antibiotic concentration in the growth medium is maintained Grow cultures from a fresh colony. [11]	

Experimental Protocols



Protocol 1: Transformation of E. coli with Invasin Expression Plasmid

- Thaw a 50 μL aliquot of competent E. coli cells (e.g., BL21(DE3)) on ice.
- Add 1-5 μL of the **invasin** expression plasmid DNA to the cells.
- Gently mix by flicking the tube and incubate on ice for 30 minutes.
- Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
- Immediately transfer the tube back to ice and incubate for 2 minutes.
- Add 950 μL of SOC medium to the tube.
- Incubate at 37°C for 1 hour with shaking (250 rpm).
- Plate 100 μL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for plasmid selection.
- Incubate the plate overnight at 37°C.

Protocol 2: Small-Scale Expression Trial for Invasin

- Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the appropriate antibiotic.
- Grow the culture overnight at 37°C with shaking.
- The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Remove a 1 mL "uninduced" sample.
- Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.4 mM).



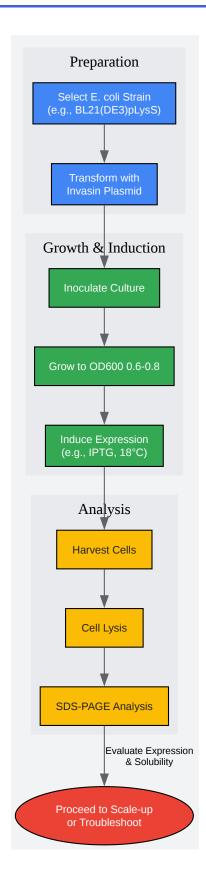




- Incubate the culture under the desired expression conditions (e.g., 4 hours at 30°C or overnight at 18°C).
- After the induction period, measure the final OD600 and harvest the cells by centrifugation.
- Analyze the "uninduced" and "induced" samples by SDS-PAGE to check for invasin expression.

Visual Guides

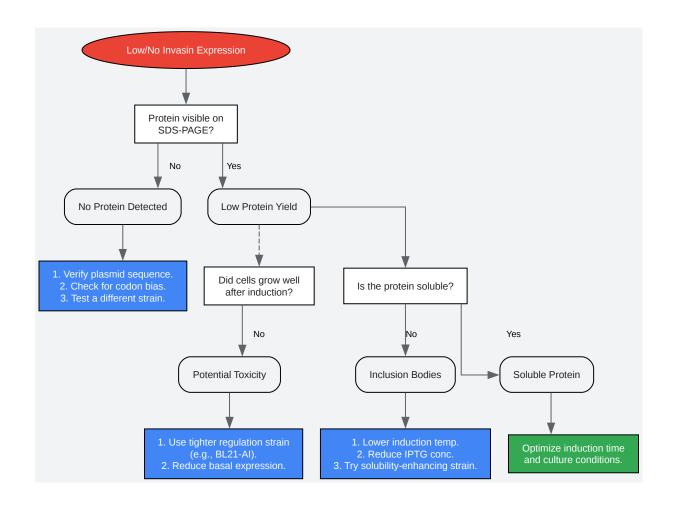




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Caption: Experimental workflow for **invasin** expression in E. coli.

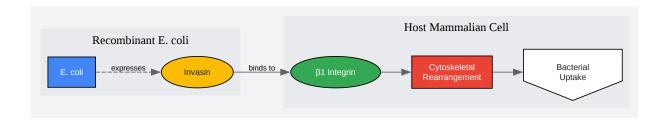




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Caption: Troubleshooting flowchart for low invasin expression.





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Caption: Invasin-mediated cell entry pathway.

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